Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate typically involves the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine . These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent to obtain the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce pyrroloquinoline derivatives with different substituents .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promising results as an antimicrobial and antimalarial agent . In medicine, it is being investigated for its potential use in the treatment of tuberculosis and other infectious diseases . Additionally, this compound has applications in the industry as a precursor for the synthesis of functional materials with useful properties .
Mechanism of Action
The mechanism of action of ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of microorganisms . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the synthesis of nucleic acids and proteins in bacterial cells .
Comparison with Similar Compounds
Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates . These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly affect their biological activities and applications .
Properties
CAS No. |
302913-62-8 |
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Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H19NO3/c1-3-27-23(26)18-14-21(22(25)16-7-5-4-6-8-16)24-19-11-9-15(2)13-17(19)10-12-20(18)24/h4-14H,3H2,1-2H3 |
InChI Key |
AWSNEOYSHTXRGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC(=C3)C |
Origin of Product |
United States |
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